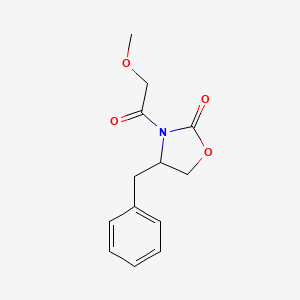
4-Benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its applications in asymmetric synthesis, particularly in the formation of enantiomerically pure compounds. The presence of the oxazolidinone ring and the benzyl group contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one typically involves the reaction of (S)-4-benzyl-2-oxazolidinone with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of (S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield alcohols or amines, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can occur at the methoxyacetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolidinone N-oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one involves its interaction with various molecular targets. The oxazolidinone ring can form hydrogen bonds with active sites of enzymes, influencing their activity. The benzyl group provides additional steric and electronic effects, enhancing the compound’s reactivity and selectivity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-4-benzyl-2-oxazolidinone: Lacks the methoxyacetyl group, making it less reactive in certain reactions.
(S)-4-phenyl-3-(2-methoxyacetyl)oxazolidin-2-one: Similar structure but with a phenyl group instead of a benzyl group, affecting its steric and electronic properties.
Uniqueness
(S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one is unique due to the combination of the oxazolidinone ring, benzyl group, and methoxyacetyl group. This combination provides a balance of reactivity and stability, making it a valuable compound in asymmetric synthesis and other applications.
Eigenschaften
Molekularformel |
C13H15NO4 |
|---|---|
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H15NO4/c1-17-9-12(15)14-11(8-18-13(14)16)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
InChI-Schlüssel |
YUQUPSUDOOOQRB-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















